3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is , with a molecular weight of approximately 255.78358 g/mol. This compound is notable for its role as a building block in organic synthesis and its interactions with biological systems.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications. The specific identification number for this compound is 1146956-94-6 in the PubChem database.
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride belongs to the class of compounds known as phenoxy derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it relevant in medicinal chemistry and organic synthesis.
The synthesis of 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride typically involves several key steps:
The reaction conditions may include temperature control and the use of solvents to optimize yield and purity. Techniques such as chromatography may be employed for purification following synthesis.
The molecular structure of 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can be represented as follows:
InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H
GXQVDXURIGIWDW-UHFFFAOYSA-N
This structure highlights the presence of the tert-butyl group attached to the phenoxy moiety and the pyrrolidine ring, contributing to its chemical properties.
The molecular weight is approximately 255.78358 g/mol, indicating its size relative to other organic compounds.
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves its interaction with biological targets such as proteins or receptors. This interaction can modulate enzymatic activity or influence signaling pathways within cells. The specific pathways depend on the context of use and the biological system being studied.
Relevant data on melting point, boiling point, and specific reactivity profiles would require further experimental investigation or literature review.
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride has several scientific uses:
This compound's diverse applications underscore its importance in both academic research and industrial chemistry contexts.
The structural design of 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride originates from the strategic imperative to develop multi-target ligands for complex neurodegenerative disorders, particularly Parkinson's disease (PD). The compound integrates two pharmacologically active motifs: a 4-tert-butylphenoxy scaffold for monoamine oxidase B (MAO B) inhibition and a pyrrolidine moiety for histamine H3 receptor (H3R) antagonism. This dual-target approach addresses the multifactorial pathology of PD, where MAO B inhibition preserves dopamine levels by reducing neurotransmitter degradation, while H3R antagonism enhances dopamine release in striatal regions [2] [6].
The tert-butyl group enhances lipophilicity and steric bulk, promoting optimal interaction with hydrophobic pockets in both targets. Molecular modeling reveals that the pyrrolidine nitrogen forms hydrogen bonds with Asp114 in H3R and flavin adenine dinucleotide (FAD) in MAO B, mimicking interactions observed with reference inhibitors like pitolisant (H3R antagonist) and rasagiline (MAO B inhibitor) [6]. This pharmacophore merging strategy—as opposed to linker-connected fragments—minimizes molecular weight penalties while maximizing target engagement synergy [6].
Table 1: Key Structural Elements and Their Pharmacological Roles
Structural Element | Target Interaction | Biological Effect |
---|---|---|
4-tert-Butylphenoxy moiety | Hydrophobic pocket in MAO B | MAO B inhibition → Reduced dopamine breakdown |
Pyrrolidine ring | Asp114 in H3R via H-bonding | H3R antagonism → Enhanced dopamine release |
Protonated amine (HCl salt) | Ionic interaction with conserved residues | Improved binding affinity |
The synthesis of 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride employs a two-step sequence (Scheme 1):
Critical parameters include:
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent system | Ethanol:H₂O (21:4) | Yield: 85–90% |
Alkyl chain length | Propyl (n=3) | Bioactivity peak |
Base | K₂CO₃ | Suppresses side products |
Catalysis | KI (5 mol%) | Accelerates substitution |
Pyrrolidine versus piperidine substitutions profoundly impact target selectivity and potency. The five-membered pyrrolidine ring in 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride exhibits a 12-fold H3R affinity enhancement (Kᵢ = 25 nM) over six-membered piperidine analogs (Kᵢ = 300–500 nM). This arises from:
For MAO B inhibition, pyrrolidine derivatives achieve IC₅₀ values of 4–10 nM, outperforming azepane (7-membered) counterparts (IC₅₀ > 100 nM). Molecular docking confirms the pyrrolidine NH⁺ aligns with FAD cofactor at 2.9 Å distance, facilitating hydride transfer blockade [4] [6]. However, 3,3-dimethylpiperidine variants show >90% loss of activity due to hydrophobic mismatch in MAO B’s entrance cavity [6].
Table 3: Impact of Cyclic Amine Structure on Bioactivity
Cyclic Amine | H3R Kᵢ (nM) | MAO B IC₅₀ (nM) | Key Observation |
---|---|---|---|
Pyrrolidine | 25 | 4 | Balanced dual-target activity |
Piperidine | 38 | 48 | Moderate H3R affinity |
3-Methylpiperidine | 97 | 9 | Enhanced MAO B inhibition |
Azepane | 535 | 192 | Poor H3R binding |
Alkyl spacer length (n) between the phenoxy and pyrrolidine moieties directly modulates molecular flexibility and target engagement. Systematic elongation from C2 to C6 reveals:
Free energy perturbation calculations indicate C3 chains stabilize ternary complexes 3.2 kcal/mol better than C4 analogs. In vivo, C3 derivatives elevate striatal dopamine by 60% in rat models, validating spacer length as a critical determinant of in vivo efficacy [6].
Table 4: Alkyl Chain Length vs. Target Potency
Chain Length (n) | H3R Kᵢ (nM) | MAO B IC₅₀ (nM) | Dopamine Increase (Striatum) |
---|---|---|---|
2 | 900 | 20 | 15% |
3 | 25 | 4 | 60% |
4 | 69 | 11 | 35% |
6 | >1,500 | 192 | <5% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: